molecular formula C16H20N2OS B5305302 N,4-diethyl-5-methyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide

N,4-diethyl-5-methyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide

Cat. No.: B5305302
M. Wt: 288.4 g/mol
InChI Key: VZFHRVBZFWNXKJ-UHFFFAOYSA-N
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Description

N,4-diethyl-5-methyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Properties

IUPAC Name

N,4-diethyl-5-methyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-4-14-12(3)20-11-15(14)16(19)18(5-2)10-13-6-8-17-9-7-13/h6-9,11H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFHRVBZFWNXKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C(=O)N(CC)CC2=CC=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-diethyl-5-methyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide can be achieved through several synthetic routesThe reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Scientific Research Applications

N,4-diethyl-5-methyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,4-diethyl-5-methyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,4-diethyl-5-methyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both diethyl and pyridin-4-ylmethyl groups enhances its solubility, stability, and biological activity compared to other similar compounds .

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